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# Application Note: Quantification of (+)-Cytisine in Human Plasma by HPLC-MS/MS

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#### Introduction

(+)-Cytisine is a plant-derived alkaloid with a growing interest in its use as a smoking cessation aid.[1][2][3] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of cytisine in human plasma is essential. This application note describes a validated HPLC-MS/MS method for the determination of (+)-cytisine in human plasma, suitable for clinical and preclinical research. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of the polar analyte, coupled with tandem mass spectrometry for selective and sensitive detection.

# Methodology

This method involves a simple and efficient sample preparation using protein precipitation, followed by analysis with a HILIC-based HPLC-MS/MS system.

# **Materials and Reagents**

- (+)-Cytisine reference standard
- Varenicline (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

## **Sample Preparation**

A protein precipitation method is employed for the extraction of cytisine from plasma samples.

#### Protocol:

- Allow plasma samples to thaw at room temperature.
- To 100  $\mu$ L of plasma, add 20  $\mu$ L of the internal standard working solution (Varenicline, 50 ng/mL).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 5 μL of the reconstituted sample into the HPLC-MS/MS system.

## **HPLC Conditions**



Due to the polar nature of cytisine, which leads to poor retention on traditional reversed-phase columns, a HILIC column is recommended for effective chromatographic separation.[4][5][6]

Parameter	Value
Column	HILIC Silica Column (e.g., 2.1 x 100 mm, 3 μm)
Mobile Phase A	5 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	See Table 2
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Table 1: HPLC Operating Parameters

Time (min)	% Mobile Phase A	% Mobile Phase B	
0.0	5	95	
1.0	5	95	
4.0	50	50	
4.1	5	95	
6.0	5	95	

Table 2: HPLC Gradient Program

# **Mass Spectrometry Conditions**

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the quantification of cytisine and the internal standard.



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5000 V
Source Temperature	425°C
Collision Gas	Nitrogen
MRM Transitions	See Table 3

Table 3: Mass Spectrometer Operating Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
(+)-Cytisine	191.1	147.9	150	25
Varenicline (IS)	212.1	169.1	150	30

Table 4: MRM Transitions for Cytisine and Internal Standard[7]

# **Method Validation**

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.



Parameter	Result
Linearity Range	1 - 200 ng/mL in plasma
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%RE)	Within ±15%
Mean Recovery	> 85%

Table 5: Summary of Method Validation Parameters

# **Experimental Workflow and Diagrams**



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Caption: Overall experimental workflow for the quantification of (+)-Cytisine in plasma.

## Conclusion

This application note presents a sensitive, selective, and robust HPLC-MS/MS method for the quantification of **(+)-cytisine** in human plasma. The use of HILIC provides excellent retention and peak shape for the polar analyte, while protein precipitation offers a simple and efficient sample preparation procedure. This validated method is well-suited for supporting clinical and non-clinical studies requiring the measurement of cytisine concentrations in plasma.



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